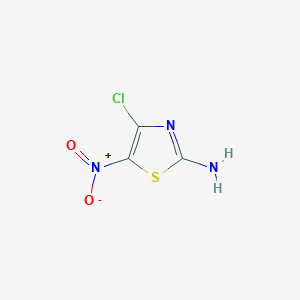

4-Chloro-5-nitro-1,3-thiazol-2-ylamine

Descripción general

Descripción

4-Chloro-5-nitro-1,3-thiazol-2-ylamine, also known as CNTL, is a nitrogen-containing heterocycle with a thiazole ring. It is an important intermediate in the synthesis of a wide range of compounds, including fungicides, antibiotics, and anti-tumor agents. CNTL has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Aplicaciones Científicas De Investigación

4-Chloro-5-nitro-1,3-thiazol-2-ylamine has been used in a variety of scientific research applications, including the synthesis of fungicides, antibiotics, and anti-tumor agents. It has also been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as thiazole derivatives and quinazolinones. This compound has also been used in the synthesis of a number of other compounds, including chiral compounds, polymers, and dyes.

Mecanismo De Acción

Mode of Action:

- Electrophilic and Nucleophilic Substitution : The thiazole ring in this compound is planar and aromatic. It can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Pharmacokinetics (ADME Properties):

- Absorption : The compound’s solubility profile indicates slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents .

Action Environment:

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Chloro-5-nitro-1,3-thiazol-2-ylamine is a versatile and cost-effective compound that can be used in a variety of scientific research applications. It is relatively easy to synthesize and can be used in a variety of reactions. However, it can be toxic in high concentrations and should be handled with care.

Direcciones Futuras

4-Chloro-5-nitro-1,3-thiazol-2-ylamine has a wide range of potential applications in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are still being investigated. Possible future directions include further research into its biochemical and physiological effects, its use in the synthesis of new compounds, and its use as a starting material in the synthesis of new drugs. Additionally, further research into its mechanism of action, its advantages and limitations for lab experiments, and its potential applications in medicine could be conducted.

Propiedades

IUPAC Name |

4-chloro-5-nitro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2S/c4-1-2(7(8)9)10-3(5)6-1/h(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQXMAUNJJIUJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B2996304.png)

![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2996305.png)

![Ethyl 2-[2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2996306.png)

![N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996307.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate](/img/structure/B2996308.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methoxyethyl)quinoline-4-carboxamide](/img/structure/B2996310.png)

![(4S)-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol](/img/structure/B2996314.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2996322.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2996323.png)